![molecular formula C20H18ClFN4O2S B2710538 4-(4-fluorophenyl)-5-(phenylcarbamothioyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid hydrochloride CAS No. 1095929-92-2](/img/structure/B2710538.png)
4-(4-fluorophenyl)-5-(phenylcarbamothioyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid hydrochloride
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Description
4-(4-fluorophenyl)-5-(phenylcarbamothioyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C20H18ClFN4O2S and its molecular weight is 432.9. The purity is usually 95%.
BenchChem offers high-quality 4-(4-fluorophenyl)-5-(phenylcarbamothioyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-fluorophenyl)-5-(phenylcarbamothioyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Aurora Kinase Inhibition
Compounds structurally related to the query have been explored for their potential as inhibitors of Aurora kinases, which play crucial roles in cell division. Such inhibitors may be useful in treating cancer by targeting the cell cycle of cancer cells. For example, a study on Aurora kinase inhibitors showcases the potential of structurally complex molecules in cancer therapy (ロバート ヘンリー,ジェームズ, 2006).
Oligonucleotide Synthesis
Research on the selective O-phosphitilation with nucleoside phosphoramidite reagents indicates the significance of pyridine hydrochloride/imidazole in synthesizing oligonucleotides. This process is crucial for the synthesis of oligonucleotide analogues, including those with unprotected amino groups, demonstrating the compound's relevance in genetic research and drug development (S. Gryaznov, R. Letsinger, 1992).
Fluorescence and pH Sensing
The study of fluorescence switching of imidazo[1,5-a]pyridinium ions highlights the utility of related compounds as pH sensors with dual emission pathways. These findings suggest applications in developing fluorescent probes for biological and chemical sensing (Johnathon T. Hutt et al., 2012).
Anticancer Activity
A novel fluoro-substituted benzo[b]pyran compound has been investigated for its anti-lung cancer activity, indicating the potential therapeutic applications of fluorinated compounds in oncology. This research showcases the importance of fluorine substitutions in enhancing the biological activity of organic molecules (A. G. Hammam et al., 2005).
Kinase Inhibition
Studies on 4-fluorophenyl-imidazole derivatives as kinase inhibitors underline the relevance of fluorophenyl and imidazole moieties in developing selective inhibitors for p38α MAPK, CK1δ, and JAK2. These inhibitors could lead to new treatments for diseases mediated by these kinases, highlighting the compound's potential in medicinal chemistry (J. Seerden et al., 2014).
properties
IUPAC Name |
4-(4-fluorophenyl)-5-(phenylcarbamothioyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-6-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O2S.ClH/c21-13-8-6-12(7-9-13)18-17-15(22-11-23-17)10-16(19(26)27)25(18)20(28)24-14-4-2-1-3-5-14;/h1-9,11,16,18H,10H2,(H,22,23)(H,24,28)(H,26,27);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYULFLVCPXQWEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C(C2=C1NC=N2)C3=CC=C(C=C3)F)C(=S)NC4=CC=CC=C4)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClFN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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